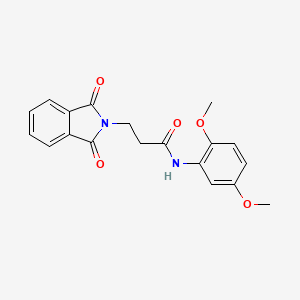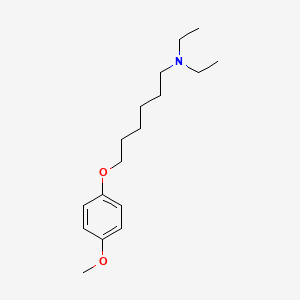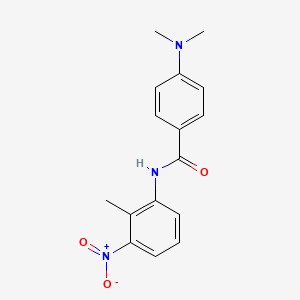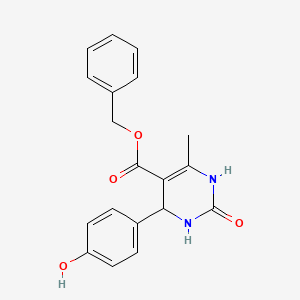![molecular formula C14H17N3O3 B5114893 3,5-dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B5114893.png)
3,5-dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two methyl groups at positions 3 and 5, a nitrophenoxy group at position 4, and a propyl chain linking the nitrophenoxy group to the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:
Preparation of 4-nitrophenoxypropyl bromide: This intermediate can be synthesized by reacting 4-nitrophenol with 1-bromopropane in the presence of a base such as potassium carbonate.
Formation of the pyrazole ring: The pyrazole ring can be formed by reacting acetylacetone with hydrazine hydrate to yield 3,5-dimethylpyrazole.
Coupling reaction: The final step involves the coupling of 3,5-dimethylpyrazole with 4-nitrophenoxypropyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitrophenoxy group can participate in electron transfer reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-4-nitrophenol: Similar structure but lacks the pyrazole ring.
3,5-Dimethylpyrazole: Lacks the nitrophenoxypropyl group.
4-Nitrophenoxypropyl derivatives: Similar side chain but different core structures.
Uniqueness
3,5-Dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole is unique due to the combination of the pyrazole ring and the nitrophenoxypropyl group. This combination imparts specific chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-14(11(2)16-15-10)4-3-9-20-13-7-5-12(6-8-13)17(18)19/h5-8H,3-4,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGNMCJWGXBBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-phenoxy-3-pyridinyl)methyl]-3-furamide](/img/structure/B5114815.png)
![3-[3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5114822.png)
![methyl 6-ethyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5114831.png)

![{3-benzyl-1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5114842.png)
![N-(3,4-dimethylphenyl)-2-{5-[2-methyl-4-(1-piperidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5114866.png)
![4-chloro-N-(4-chloro-2-methylphenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5114877.png)
![4-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE](/img/structure/B5114898.png)
![ethyl [(5E)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5114901.png)

![4-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5114909.png)


![8-(1-benzofuran-2-ylmethyl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5114927.png)
